Meta-hydroxyphenylhydracrylic acid

Description

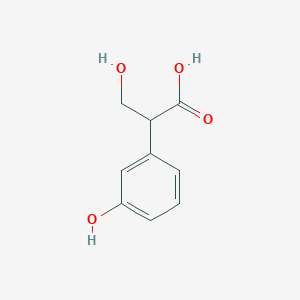

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

3-hydroxy-2-(3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10O4/c10-5-8(9(12)13)6-2-1-3-7(11)4-6/h1-4,8,10-11H,5H2,(H,12,13) |

InChI Key |

DGBMCKWHCNMPPE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)O)C(CO)C(=O)O |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CO)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of Meta Hydroxyphenylhydracrylic Acid

Microbial Metabolism of Dietary (Poly)phenols as a Primary Source

The vast majority of dietary polyphenols are not absorbed in the upper gastrointestinal tract and thus become substrates for the extensive metabolic activities of the colonic microbiota. researchgate.netnih.gov This microbial processing is a key source of meta-hydroxyphenylhydracrylic acid.

Role of Gastrointestinal Microbiota in Flavonoid Degradation (e.g., Catechin, Epicatechin)

Flavan-3-ols, such as catechin and epicatechin, are abundant in foods like tea, cocoa, and various fruits. mdpi.com Upon reaching the colon, these compounds are extensively metabolized by the gut microflora. mdpi.com Studies have shown that the degradation of (+)-catechin by the microbiota of the crab-eating macaque results in the excretion of this compound in the urine. wikipedia.orgebi.ac.uk The microbial metabolism of these flavonoids involves a series of complex reactions, including C-ring fission, which ultimately leads to the formation of smaller phenolic acids. nih.gov The gut microbiota's capacity to transform these complex molecules highlights its crucial role in the bioavailability and physiological effects of dietary flavonoids. researchgate.netbiorxiv.org

Bioconversion of Proanthocyanidins and Other Phenolic Compounds by Gut Microflora

Proanthocyanidins, which are polymers of catechin and epicatechin units, are also significant precursors to smaller phenolic metabolites due to their poor absorption in their polymeric form. nih.govresearchgate.net The gut microbiota possesses the enzymatic machinery to depolymerize and further degrade these complex structures. acs.org This biotransformation process yields a variety of low-molecular-weight phenolic acids. While the direct conversion of proanthocyanidins to this compound is part of a complex metabolic network, the degradation of their constituent flavan-3-ol units is a key step in this pathway.

Specific Dietary Precursors and Their Microbiota-Mediated Metabolic Routes (e.g., Caffeic Acid, Chlorogenic Acids)

While flavonoids are a major source, other dietary phenolic compounds also contribute to the pool of microbial metabolites. Chlorogenic acids, abundant in coffee, are hydrolyzed by microbial esterases in the colon, releasing caffeic acid and quinic acid. whiterose.ac.uk The released phenolic acids then undergo further microbial transformations, including reduction and dehydroxylation. whiterose.ac.ukmdpi.com These biotransformation pathways are crucial for the conversion of various dietary phenolics into a range of smaller, absorbable compounds, including hydroxyphenylpropionic acids. nih.govmdpi.com

Endogenous Metabolic Pathways Contributing to this compound Formation

While microbial metabolism is the primary source, endogenous pathways also contribute to the formation of this compound, albeit to a lesser extent.

Identification as a Minor Metabolite of Essential Amino Acids (e.g., Phenylalanine)

This compound has been identified in the urine of individuals with phenylketonuria, an inborn error of phenylalanine metabolism. uu.nl This suggests that under conditions of impaired phenylalanine hydroxylase activity, alternative metabolic pathways for phenylalanine can lead to the formation of various phenolic acids. uu.nlmdpi.com Phenylalanine can be metabolized through pathways that result in the formation of phenylpyruvic acid, phenyllactic acid, and other derivatives, which can then be further transformed. uu.nl Although a minor route in healthy individuals, this highlights a potential endogenous contribution to the body's pool of this compound.

Proposed Dehydroxylation and Reduction Pathways from Related Metabolites

The formation of this compound can also be conceptualized through the modification of other related phenolic metabolites. Anaerobic microbial consortia are capable of dehydroxylation reactions, which are key steps in the transformation of phenolic compounds. researchgate.netnih.gov It is proposed that related dihydroxylated or trihydroxylated phenolic acids, derived from the initial breakdown of more complex polyphenols, can undergo enzymatic dehydroxylation by the gut microbiota to yield this compound. These reduction and dehydroxylation reactions are fundamental to the anaerobic degradation of aromatic compounds. researchgate.net

Interactive Data Table: Precursors and Resulting Metabolites

| Dietary Precursor | Key Microbial Action | Resulting Metabolite(s) |

| (+)-Catechin | C-ring fission and further degradation | This compound |

| Proanthocyanidins | Depolymerization and degradation | Various phenolic acids |

| Chlorogenic Acids | Hydrolysis | Caffeic acid, Dihydrocaffeic acid |

Comparative Analysis of this compound Formation Across Diverse Biological Models (e.g., Animal vs. Human Systems)

The biosynthesis of this compound, a significant metabolite of dietary flavonoids, is intrinsically linked to the metabolic activities of the gut microbiota. A comparative analysis across different biological models, primarily focusing on human and animal systems, reveals notable differences in the formation and excretion of this and other related phenolic acid metabolites. These variations are largely attributable to species-specific differences in gut microbiome composition and host metabolism.

Research Findings in Human Systems

In humans, this compound is a recognized urinary metabolite following the consumption of flavonoid-rich foods, particularly those containing (+)-catechin. The gut microbiota plays a pivotal role in the biotransformation of these dietary polyphenols. Following ingestion, unabsorbed flavonoids and their enterohepatic conjugates reach the colon, where they are subjected to extensive microbial degradation. This process involves the cleavage of the C-ring of the flavonoid structure, leading to the formation of various phenolic acids.

Studies have demonstrated the presence of this compound in human urine after the consumption of red wine, which is a significant source of catechins. The amount of catechin and its metabolites excreted in urine can represent a notable percentage of the ingested dose, with catechin itself being present entirely as metabolites.

Research Findings in Animal Models

Primate Models (Crab-eating Macaque): Research on the crab-eating macaque (Macaca fascicularis, formerly Macaca irus) has provided direct evidence of the formation of this compound from (+)-catechin. Following the oral administration of (+)-catechin to these monkeys, m-hydroxyphenylhydracrylic acid was identified as a urinary metabolite nih.gov. This finding highlights a similar metabolic pathway for catechin degradation in both humans and these non-human primates, underscoring their utility as a relevant model for studying human flavonoid metabolism. The crab-eating macaque is a primate species native to Southeast Asia and is frequently used in biomedical research due to its physiological similarities to humans wikipedia.orgnih.govthainationalparks.com.

Rodent Models (Rats): Studies in rats have also extensively investigated the metabolism of (+)-catechin. After intravenous injection of radiolabeled (+)-catechin in rats, a significant portion of the radioactivity is excreted in the bile as glucuronide conjugates and other metabolites. These biliary-excreted metabolites are then acted upon by the intestinal micro-organisms, leading to the formation of phenolic acids and lactones, which are subsequently reabsorbed and excreted in the urine nih.gov.

While rat studies have identified several phenolic acid metabolites of (+)-catechin, including m-hydroxyphenylpropionic acid and p-hydroxyphenylpropionic acid, the specific reporting of this compound is less consistently documented compared to primate studies nih.gov. Research on tea catechins in rats and mice has identified various ring-fission metabolites, indicating that the general pathways of microbial degradation of flavonoids are present acs.org. However, the profiles and quantities of the final metabolites can differ from those observed in humans. For instance, studies comparing the urinary excretion of other compounds have noted significant species variations in conjugation pathways between humans and rats researchgate.net.

Comparative Summary and Data Table

Comparative Findings on the Metabolism of (+)-Catechin and Formation of Phenolic Acid Metabolites

| Biological Model | Precursor Administered | Key Metabolites Identified in Urine | Reference |

|---|---|---|---|

| Human | Red Wine (containing (+)-catechin) | Catechin metabolites (general) | nih.gov |

| Crab-eating Macaque (Macaca fascicularis) | (+)-Catechin | m-Hydroxyphenylhydracrylic acid | nih.gov |

| Rat | (+)-[U-14C]catechin | m-hydroxyphenylpropionic acid, p-hydroxyphenylpropionic acid, δ-(3-hydroxyphenyl)-γ-valerolactone, δ-(3,4-dihydroxyphenyl)-γ-valerolactone | nih.gov |

| Human, Mouse, Rat | Green Tea / EGCG | (−)-5-(3′,4′,5′-Trihydroxyphenyl)-γ-valerolactone, (−)-5-(3′,4′-dihydroxyphenyl)-γ-valerolactone, (−)-5-(3′,5′-dihydroxyphenyl)-γ-valerolactone | acs.org |

Metabolic Fate and Biotransformation of Meta Hydroxyphenylhydracrylic Acid

Systemic Distribution and Excretion Mechanisms of Meta-hydroxyphenylhydracrylic Acid in Organisms

Following its formation, primarily from the metabolism of dietary flavonoids, this compound is absorbed and distributed throughout the body. While specific studies detailing its complete pharmacokinetic profile are limited, its presence as a major phenolic acid in human urine indicates systemic circulation and efficient renal clearance. nih.govnih.gov The primary route of excretion for this compound and its metabolites is through the urine. nih.govnih.gov This is a common characteristic for water-soluble compounds, which are readily filtered by the kidneys from the bloodstream. longdom.org The efficiency of this excretion is crucial for preventing the accumulation of the compound and its metabolic byproducts.

Phase I and Phase II Metabolic Modifications of this compound

This compound, which already possesses hydroxyl groups, can directly enter Phase II metabolism, though it may also be subject to further Phase I reactions. nih.gov Phase I metabolism involves reactions such as oxidation, reduction, or hydrolysis that introduce or expose functional groups. longdom.orgslideshare.net Following this, or directly, the compound undergoes Phase II conjugation reactions, which attach endogenous molecules to it, significantly increasing its water solubility and facilitating its excretion. longdom.orgdrughunter.com

Glucuronidation and Sulfation Conjugations

Glucuronidation and sulfation are two of the most significant Phase II conjugation pathways for phenolic compounds like this compound. nih.govresearchgate.net

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the hydroxyl groups of the compound. washington.edumdpi.com This is a high-capacity pathway and is generally the most common Phase II reaction for compounds with hydroxyl groups. researchgate.net The resulting glucuronide conjugates are highly water-soluble and readily excreted in the urine. mdpi.com

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. researchgate.net While also an important pathway for phenols, sulfation is typically a lower-capacity system compared to glucuronidation. nih.gov

The relative contribution of glucuronidation and sulfation can vary depending on the specific substrate and the tissue in which the metabolism is occurring. nih.govnih.gov

Table 1: Key Phase II Conjugation Reactions for this compound

| Conjugation Reaction | Enzyme Family | Endogenous Substrate | Effect on Compound |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Uridine diphosphate (B83284) glucuronic acid (UDPGA) | Increases water solubility for renal excretion. mdpi.com |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Increases water solubility for renal excretion. researchgate.net |

Other Conjugative Reactions and Metabolite Diversity

Beyond glucuronidation and sulfation, other Phase II reactions can contribute to the metabolic profile of this compound, leading to a diversity of metabolites. These can include:

Methylation: The addition of a methyl group, catalyzed by methyltransferases.

Amino Acid Conjugation: The attachment of amino acids such as glycine (B1666218) or glutamine. nih.gov

These alternative pathways, while potentially less prominent than glucuronidation and sulfation, add to the complexity of the metabolic fate of the compound and contribute to the array of metabolites that can be detected in biological fluids. slideshare.net

Interplay between Microbial and Host (Hepatic) Metabolism in this compound Biotransformation

The biotransformation of this compound is a clear example of the intricate interplay between the gut microbiota and the host's metabolic machinery, primarily located in the liver.

Microbial Metabolism: Gut bacteria play a crucial role in the initial breakdown of complex dietary flavonoids into simpler phenolic compounds, including this compound. nih.govmdpi.com This initial metabolism in the gut is a prerequisite for the absorption of these compounds into the systemic circulation.

Hepatic Metabolism: Once absorbed, this compound and other microbial metabolites are transported to the liver. mdpi.com The liver is the primary site for Phase I and Phase II metabolic reactions, where enzymes work to further modify these compounds, primarily through conjugation reactions like glucuronidation and sulfation, to facilitate their detoxification and excretion. slideshare.netwashington.edu

This collaborative metabolic effort between the gut microbiome and the host liver is essential for processing dietary xenobiotics like flavonoids and their metabolites, ultimately influencing their biological activity and elimination from the body.

Advanced Analytical Methodologies for Meta Hydroxyphenylhydracrylic Acid Quantification and Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of meta-hydroxyphenylhydracrylic acid, enabling its separation from other compounds in intricate biological matrices. The choice of technique often depends on the sample's nature and the specific analytical goals. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility. This typically involves converting the polar functional groups (hydroxyl and carboxyl groups) into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers/esters.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal or external standard. While specific GC-MS studies focusing solely on this compound are not extensively detailed in the public domain, the general methodology for phenolic acids is well-established. nih.govnih.gov

Table 1: Illustrative GC-MS Parameters for Phenolic Acid Analysis

| Parameter | Typical Setting |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 70°C, ramp to 280°C at 5°C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) |

This table represents typical parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), has become the preferred method for analyzing phenolic compounds like this compound in biological fluids. paijournal.com This technique offers high sensitivity and specificity and can often analyze compounds without the need for derivatization.

In HPLC-MS, the sample is dissolved in a liquid solvent and pumped at high pressure through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. The eluting compounds are then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules.

Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS further enhances this capability by using smaller particle-sized columns, leading to faster analysis times, increased resolution, and improved sensitivity. nih.gov For quantification, stable isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response. paijournal.com

Table 2: Example UHPLC-MS/MS Method Parameters for Phenolic Metabolite Analysis

| Parameter | Setting | Reference |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% formic acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Gradient Elution | Optimized for separation of phenolic acids | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), negative mode | nih.gov |

| Mass Spectrometry | Triple Quadrupole (QqQ) | nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

For complex biological matrices such as plasma, urine, or tissue homogenates, a sample preparation step is crucial to remove interferences and concentrate the analyte of interest. researchgate.net Solid-Phase Extraction (SPE) is a widely used technique for this purpose. researchgate.net In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

The combination of SPE with LC-MS/MS (SPE-LC-MS/MS) provides a robust and sensitive workflow for the quantification of low-level metabolites. The choice of SPE sorbent is critical and depends on the physicochemical properties of the analyte. For phenolic acids, reversed-phase (e.g., C18) or ion-exchange sorbents are commonly employed. This cleanup step is vital for minimizing matrix effects, which can suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate quantification. researchgate.net The use of micro-SPE (µSPE) has also been explored to handle smaller sample volumes and enhance enrichment factors. researchgate.net

Isotopic Labeling Strategies for Metabolic Tracing and Quantitative Analysis

Isotopic labeling is a powerful strategy used in conjunction with mass spectrometry for both metabolic tracing and precise quantification. This involves the use of compounds enriched with stable isotopes, such as Carbon-13 (¹³C) or Deuterium (²H).

For quantitative analysis, a known amount of a stable isotope-labeled version of this compound is added to the sample as an internal standard. researchgate.net Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes in chromatography and experiences similar matrix effects and ionization efficiencies in the mass spectrometer. researchgate.net By measuring the ratio of the signal from the unlabeled analyte to the labeled standard, highly accurate and precise quantification can be achieved, a technique known as stable isotope dilution analysis. paijournal.com

A recent study reported an improved, two-step synthesis for both unlabeled and ¹³C-labeled 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), making this key standard more accessible for quantitative LC-MS analysis. researchgate.net

In metabolic tracing studies, a labeled precursor is administered, and the appearance of the label in downstream metabolites, such as this compound, is monitored over time. This allows researchers to map metabolic pathways and understand the flow of molecules through biological systems.

Challenges and Advancements in Analytical Method Development for this compound

The development of robust analytical methods for this compound is not without its challenges, primarily stemming from the complexity of biological samples and the presence of isomeric compounds.

Biological samples like plasma and urine contain a multitude of compounds, including proteins, salts, lipids, and other metabolites, which can interfere with the analysis of this compound. nih.govnih.gov One of the major challenges is the presence of structural isomers—compounds with the same molecular formula (C₉H₁₀O₄) but different atomic arrangements. paijournal.com These isomers often have similar chromatographic retention times and mass spectra, making them difficult to distinguish and quantify accurately with standard LC-MS methods. paijournal.com

To overcome these challenges, advancements in analytical methodologies are continuously being explored:

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers provide very high mass resolution and accuracy, which can sometimes help differentiate between isomers based on their exact mass.

Advanced Chromatographic Separations: The use of UHPLC with longer columns or different stationary phase chemistries can improve the chromatographic separation of isomeric compounds.

Tandem Mass Spectrometry (MS/MS): By carefully optimizing the fragmentation patterns (MRM transitions), it is often possible to find unique fragment ions that can differentiate between isomers.

Effective Sample Preparation: As discussed, optimized SPE or liquid-liquid extraction protocols are essential for removing interfering matrix components that can compromise analytical accuracy. nih.gov Protein precipitation is another common and effective method for cleaning up serum and plasma samples. nih.gov

Continuing innovation in both sample preparation and instrumentation is key to addressing the complexities of analyzing this compound and other low-abundance metabolites in biological systems. nih.gov

Considerations for Sensitivity and Selectivity in Trace Analysis

Trace analysis of this compound, particularly in biological samples like urine and blood serum, presents unique challenges due to the low concentrations of the analyte and the presence of numerous interfering substances. nih.govnih.gov Achieving high sensitivity and selectivity is therefore paramount.

Sensitivity refers to the ability of an analytical method to detect and quantify the smallest amount of the analyte. For this compound, this is often achieved through the use of highly sensitive detection techniques. Mass spectrometry (MS), particularly when coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for this purpose. nih.govnist.gov Techniques such as negative-ion chemical-ionization mass spectrometry have been shown to be highly sensitive for the determination of related phenolic acids. nih.gov The development of methods like ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has enabled the quantification of similar metabolites at very low levels, with lower limits of quantitation (LLOQs) in the range of 0.02 to 0.25 μmol/L. nih.gov

Selectivity is the ability of a method to distinguish the analyte from other components in the sample. This is critical in trace analysis to avoid false-positive results. Chromatographic separation is a key factor in achieving selectivity. By optimizing the chromatographic conditions (e.g., column type, mobile phase composition, and gradient), this compound can be effectively separated from other structurally similar compounds. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte, minimizing interference from the sample matrix. nih.gov For instance, in the analysis of a marker compound in spinach, specificity was confirmed by ensuring the compound was well-separated from other sample components in both the base peak intensity and ultraviolet chromatograms. mdpi.com

Interactive Data Table: Comparison of Analytical Techniques for Phenolic Acid Analysis

| Analytical Technique | Typical Limit of Quantification (LOQ) | Selectivity | Throughput |

| HPLC-UV | µg/mL to ng/mL | Moderate | High |

| GC-MS | ng/mL to pg/mL | High | Moderate |

| LC-MS/MS | pg/mL to fg/mL | Very High | High |

| UPLC-MS/MS | pg/mL to fg/mL | Very High | Very High |

Standardization and Validation of Quantitative Analytical Methods

To ensure the accuracy, reliability, and consistency of results, quantitative analytical methods for this compound must be rigorously standardized and validated. ikev.orgscielo.br This process involves a series of experiments to demonstrate that the method is suitable for its intended purpose. gsconlinepress.com

Standardization typically involves the use of a certified reference material or an analytical standard of this compound with a known purity. sigmaaldrich.com This standard is used to prepare a calibration curve, which plots the analytical response versus the concentration of the analyte. This curve is then used to determine the concentration of this compound in unknown samples. The synthesis of isotopically labeled standards, such as 13C-labeled this compound, is particularly valuable for quantitative LC-MS analysis as it can be used as an internal standard to correct for variations in sample preparation and instrument response. nih.gov

Validation of an analytical method encompasses several key parameters, as outlined by international guidelines. mdpi.comscielo.br These parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For example, a validation study for a marker in spinach demonstrated linearity with a high coefficient of determination (R² = 0.999) over a concentration range of 15.625 to 500 μg/mL. mdpi.com

Accuracy: The closeness of the measured value to the true value. It is often assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. Recovery rates between 90% and 101% have been reported in validation studies for related compounds. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.br Acceptable precision is often indicated by a low relative standard deviation (RSD), typically less than 3% for intra-day and 6% for inter-day precision in validated methods. mdpi.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected by the method, but not necessarily quantified with acceptable precision and accuracy.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. For a validated HPLC-DAD method, LOD and LOQ values were reported as 0.167 and 0.505 μg/mL, respectively. mdpi.com

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ikev.org

Interactive Data Table: Key Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | Proportionality of response to concentration. | Coefficient of determination (R²) ≥ 0.99 |

| Accuracy | Closeness to the true value. | Recovery of 80-120% |

| Precision (Repeatability) | Agreement of results under the same conditions. | Relative Standard Deviation (RSD) ≤ 2-3% |

| Precision (Intermediate) | Agreement of results within the same lab on different days. | Relative Standard Deviation (RSD) ≤ 5-10% |

| Limit of Quantification (LOQ) | Lowest quantifiable concentration. | Signal-to-noise ratio ≥ 10 |

Future Directions and Emerging Research Avenues for Meta Hydroxyphenylhydracrylic Acid

Unraveling Underexplored Biological Functions and Precise Mechanisms of Action

Meta-hydroxyphenylhydracrylic acid is a human xenobiotic metabolite, meaning it is a foreign chemical substance found within the body. nih.gov It has been identified as a metabolite of flavonoids, such as (+)-catechin. nih.gov However, a significant body of research points to its origin from the metabolic activity of gut bacteria, specifically anaerobic bacteria from the Clostridium genus. hmdb.ca

Elevated urinary levels of this compound have been observed in individuals with certain neurological conditions. Studies have reported higher concentrations of this compound in the urine of children with autism spectrum disorders and in adults with schizophrenia. hmdb.ca The significance of this finding is linked to its potential role as a metabolite of m-tyrosine, an analog of tyrosine. hmdb.ca This proposed pathway is critical because m-tyrosine is known to deplete brain catecholamines, a class of neurotransmitters that includes dopamine and norepinephrine. hmdb.ca The depletion of these neurotransmitters could theoretically contribute to the behavioral symptoms observed in these conditions. hmdb.ca Under certain circumstances, this compound may act as a metabotoxin and a neurotoxin. hmdb.ca

Future research must move beyond these correlational findings to establish causality and elucidate the precise molecular mechanisms. Key research questions include:

Does this compound directly cross the blood-brain barrier?

What are its specific molecular targets within the central nervous system?

How does it interact with and modulate catecholamine synthesis, release, and degradation pathways?

Beyond its link to m-tyrosine, does it have other independent biological activities or signaling roles?

Table 1: Summary of Research Findings on this compound

| Finding | Associated Condition(s) | Proposed Source/Metabolic Origin | Potential Mechanism of Action |

| Elevated urinary excretion | Autism Spectrum Disorder, Schizophrenia | Gut microbiota (Clostridium spp.) | Probable metabolite of m-tyrosine, which may deplete brain catecholamines. |

| Identification in urine | General human population | Metabolite of flavonoids, such as (+)-catechin. | Acts as a human xenobiotic metabolite. |

Development of Advanced Methodologies for Isolation and Study at Physiologically Relevant Concentrations

The accurate study of this compound depends on sensitive and specific analytical methods capable of detecting and quantifying it at the low concentrations typically found in biological samples. Current research has successfully utilized several advanced techniques for its identification in human urine. hmdb.ca

Gas chromatography-mass spectrometry (GC-MS) has been a primary tool in metabolomic studies that have identified this compound as a potential biomarker. frontiersin.org This technique separates volatile compounds which are then identified based on their unique mass-to-charge ratio and fragmentation patterns. For non-volatile compounds like this compound, a derivatization step is required to make them suitable for GC-MS analysis. frontiersin.org Other powerful techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have also been applied in the broader analysis of metabolites in biological fluids. researchgate.nethmdb.camdpi.com

Future advancements should focus on enhancing both the isolation and detection of this compound.

Isolation: Developing more efficient extraction techniques is crucial for removing interfering substances from complex biological matrices like plasma and urine. Methodologies like magnetic solid-phase extraction (MSPE) and microextraction-based techniques could offer rapid and highly selective isolation of this compound prior to analysis. mdpi.comresearchgate.net

Detection and Quantification: While current methods are effective, there is a need for techniques with even lower limits of detection (LOD) and quantification (LOQ) to study subtle physiological fluctuations. mdpi.com Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) represents a promising avenue, offering superior separation efficiency and mass accuracy for unambiguous identification. ulster.ac.uk The development of validated analytical methods according to international guidelines is essential for ensuring data is reliable and comparable across different studies. mdpi.com

Table 2: Analytical Methodologies for the Study of this compound and Related Metabolites

| Analytical Technique | Abbreviation | Principle | Application in Metabolite Analysis |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile compounds based on their chemical properties, followed by mass-based detection and identification. | Used to identify and quantify this compound in urine samples, often as part of broader metabolomic profiling. |

| High-Performance Liquid Chromatography | HPLC | Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. | A standard method for separating non-volatile compounds from complex biological matrices for subsequent detection. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure of molecules. | Used for the structural confirmation and analysis of metabolites in biological fluids like urine. |

| Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry | UHPLC-HRMS | A highly sensitive technique combining rapid separation with precise mass measurement. | Identification of a wide range of microbial-derived phenolic metabolites in plasma and urine. |

Integrative Omics Approaches for Comprehensive Metabolic Profiling and Pathway Elucidation

Understanding the full biological impact of this compound requires looking beyond this single molecule and placing it within the larger context of metabolic networks. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is the foundational approach for this work. frontiersin.org Untargeted metabolomics using platforms like GC-MS allows for the fingerprinting of hundreds to thousands of metabolites in a biological sample, which can reveal significant differences between health and disease states. frontiersin.org

However, to achieve a truly comprehensive understanding, metabolomic data must be integrated with other "omics" disciplines:

Genomics/Metagenomics: By sequencing the genomes of gut microbes (metagenomics), researchers can identify the specific bacterial species and the functional genes responsible for producing this compound. Correlating the presence of these genes with metabolomic data can definitively link specific microbes to its production.

Transcriptomics: This approach analyzes gene expression (RNA) in the host. It can reveal how host cells and tissues respond to the presence of this compound, for example, by showing changes in the expression of genes related to neurotransmitter synthesis or inflammation.

Proteomics: The study of proteins, proteomics can identify changes in the levels of enzymes and receptors in the host that may be influenced by this compound, providing direct insight into its mechanism of action.

Integrating these datasets allows for robust pathway analysis, helping to reconstruct the metabolic journey of the compound from its microbial origin to its effects on host physiology.

Cross-Disciplinary Research Bridging Microbial Ecology, Host Physiology, and Metabolomics in the Context of this compound

The study of this compound exemplifies the necessity of cross-disciplinary research. The molecule sits at the intersection of microbial ecology, host physiology, and analytical chemistry (metabolomics), and it cannot be fully understood from within a single discipline.

Microbial Ecology: This field provides the context for the compound's origin, exploring which specific gut microbes produce it, what dietary precursors they use, and how factors like diet and antibiotic use influence the abundance of these microbes.

Host Physiology: This discipline investigates the downstream effects of the molecule on the host, from its absorption and distribution throughout the body to its specific interactions with host cells and systems, particularly the nervous system.

Metabolomics: This serves as the critical bridge between the microbiome and the host. It provides the direct, quantitative evidence of the molecule's presence and concentration in host fluids, linking the microbial activity (ecology) to a measurable outcome in the host (physiology).

The research connecting elevated this compound to autism is a prime example of this synergy. hmdb.ca It required the ecological observation of Clostridium overgrowth, the physiological observation of a neurological condition, and the metabolomic measurement of the compound in urine to form a cohesive hypothesis. Future progress will depend on strengthening these collaborations, integrating complex datasets to build predictive models of the gut-brain axis and the role that microbial metabolites like this compound play within it.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for meta-hydroxyphenylhydracrylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves hydroxylation and hydracrylic acid functionalization. Key variables include temperature (optimized between 60–80°C), solvent polarity (e.g., aqueous ethanol vs. acetone), and catalysts (e.g., Lewis acids). Purity can be monitored via HPLC with UV detection (λ = 254 nm) and quantified using internal standards. Reaction optimization should prioritize minimizing by-products like dimerized intermediates, which are common under prolonged heating .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : Compare aromatic proton signals (δ 6.8–7.2 ppm) and carboxylic acid protons (δ 10–12 ppm) to reference spectra.

- FT-IR : Confirm hydroxyl (-OH) stretching (3200–3600 cm⁻¹) and carboxylic acid C=O (1700–1725 cm⁻¹).

- Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ at m/z corresponding to the molecular formula (e.g., C₉H₁₀O₄). Cross-validate with elemental analysis for C, H, O content .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer: Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Avoid exposure to moisture and strong acids/bases, which may hydrolyze the hydracrylic acid moiety. Stability under these conditions can be assessed via periodic HPLC analysis over 6–12 months .

Advanced Research Questions

Q. How should researchers address contradictory findings in studies investigating the biological activity of this compound?

- Methodological Answer: Conduct a systematic review with meta-analysis (SR/MA) to resolve discrepancies. Steps include:

Define inclusion criteria (e.g., in vitro vs. in vivo studies, dose ranges).

Extract effect sizes (e.g., IC₅₀ values for enzyme inhibition).

Use random-effects models to account for heterogeneity across studies.

Perform sensitivity analyses to identify outlier datasets.

Example: If Study A reports anti-inflammatory effects at 10 µM while Study B shows no activity, evaluate differences in cell lines (e.g., RAW 264.7 vs. THP-1) or assay protocols (e.g., ELISA vs. Western blot) .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer:

- LC-MS/MS : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the deprotonated molecule (e.g., m/z 179 → 135 for fragmentation).

- Isotope Dilution : Employ ¹³C-labeled internal standards to correct for matrix effects.

- Validate methods per FDA guidelines (precision <15% RSD, accuracy 85–115%) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in metabolic pathways?

- Methodological Answer: Combine omics approaches:

- Metabolomics : Track changes in downstream metabolites (e.g., phenylalanine/tyrosine derivatives) via GC-MS.

- Proteomics : Use SILAC labeling to identify proteins interacting with the compound.

- Knockdown Studies : Apply CRISPR/Cas9 to silence putative target genes (e.g., hydroxylase enzymes) and observe phenotypic rescue .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer: Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC₅₀/LC₅₀ values. Assess goodness-of-fit via Akaike Information Criterion (AIC). For low-dose effects, apply benchmark dose (BMD) modeling. Always report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Data Interpretation & Reporting

Q. How should researchers handle missing or incomplete datasets in meta-analyses?

- Methodological Answer: Use multiple imputation (MI) with predictive mean matching for continuous variables. For categorical data, apply maximum likelihood estimation. Validate imputed datasets via Rubin’s rules. Transparency is critical: report the proportion of missing data and imputation methods in supplementary materials .

Q. What are the best practices for visualizing structural-activity relationships (SAR) of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.